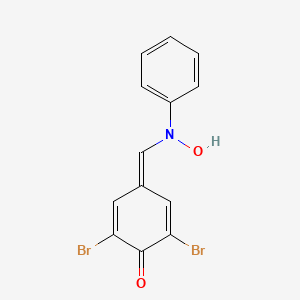
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, also known as DBHBO, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of aniline and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Properties in Polymeric Materials
The use of related hydroxy Schiff bases, including compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, is significant in the synthesis of polyurethane cationomers with fluorescent properties. These bases, when used as quaternization agents in polyetherurethane precursors, have been found to exhibit photochromic mechanisms and fluorescent properties due to excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).
Proton Transfer and Photochromism Studies
Infrared spectral studies of N-(2-hydroxybenzylidene)aniline and similar compounds have revealed new insights into proton transfer and photochromism. These studies are crucial for understanding the photoproducts and molecular structures of such compounds, which are structurally similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide (Lewis & Sandorfy, 1982).
Catalysis and Selective Oxidation
Research on selective oxidation of aniline derivatives to azoxybenzenes, azobenzenes, and nitrosobenzenes has significant implications for compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide. These reactions, important in organic synthesis, are enhanced by catalysts like Zr(OH)4, leading to various azo compounds (Qin et al., 2021).
Photocatalytic Applications
Graphene-ZnO-Au nanocomposites have been developed for photocatalytic reduction of nitrobenzene to aniline, a reaction relevant to the study of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide. These nanocomposites demonstrate high efficiency in generating electron-hole pairs for catalytic reduction processes (Roy et al., 2013).
Polymer Liquid Crystal Complexes
The anion of phenolic mesogens structurally similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide and their uncharged analogues have been used to prepare novel ionic polymer liquid crystal complexes. These complexes demonstrate unique properties that are significant for advanced material applications (Patel et al., 1994).
properties
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

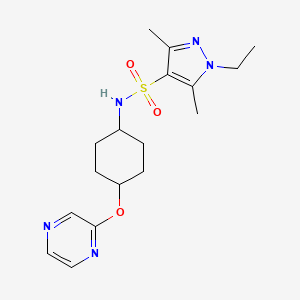

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
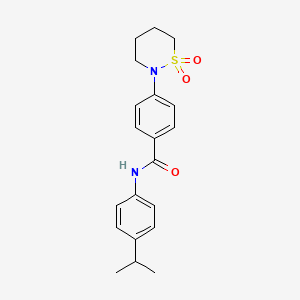
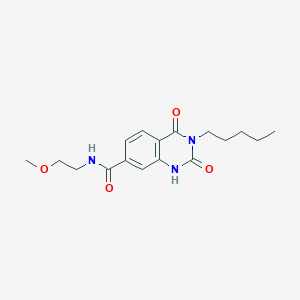
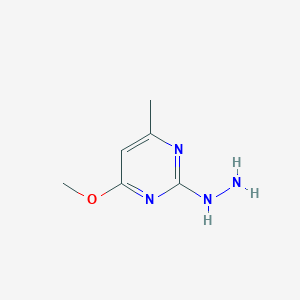
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
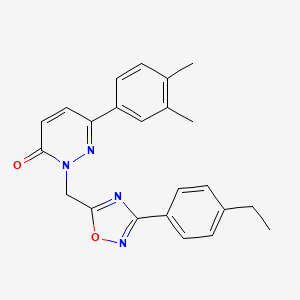

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)

